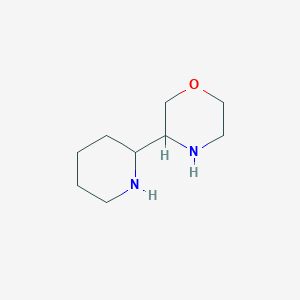![molecular formula C11H20ClNO2 B13513002 1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl and a molecular weight of 233.74 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a cyclohexylamino group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopropane-1-carboxylic acid with cyclohexylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride
- 1-Methylcyclopropanecarboxylic acid
These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
1-[(cyclohexylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)11(6-7-11)8-12-9-4-2-1-3-5-9;/h9,12H,1-8H2,(H,13,14);1H |
InChI Key |
WGGIUXIEKIZHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(CC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


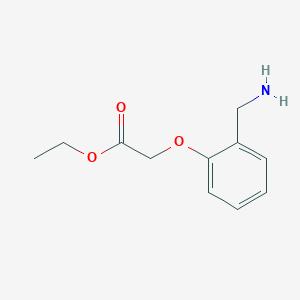
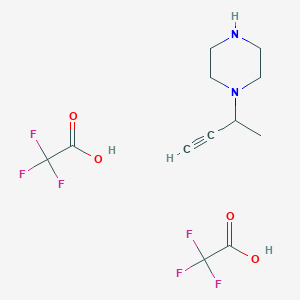
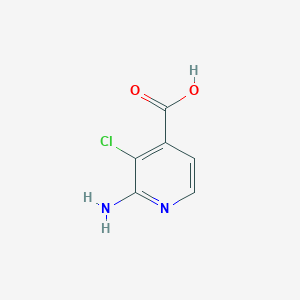

![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
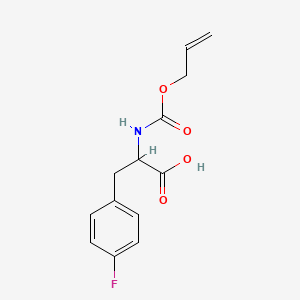
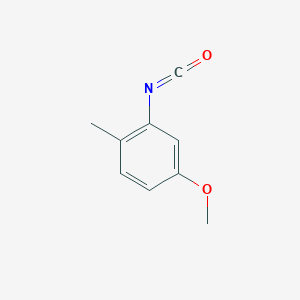
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
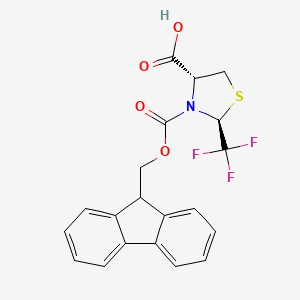
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
